
(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is a chemical compound with a complex structure, featuring a piperidine ring substituted with a nitrobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via a sulfonylation reaction. This involves reacting the piperidine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitrobenzenesulfonic acid derivatives.
Reduction: Aminobenzenesulfonyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitrobenzenesulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties. The presence of the nitro group could impart specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride would depend on its specific application. Generally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The sulfonyl group can also participate in interactions with proteins or other biomolecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-(2-nitrobenzenesulfonyl)piperidine: Lacks the amine group, which may affect its reactivity and biological activity.
(3S)-1-(2-nitrobenzenesulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, which could influence its chemical properties and applications.
(3S)-1-(2-nitrobenzenesulfonyl)morpholine: Features a morpholine ring, potentially altering its solubility and reactivity.
Uniqueness
(3S)-1-(2-nitrobenzenesulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of both the nitrobenzenesulfonyl group and the piperidine ring with an amine substitution. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Propriétés
Formule moléculaire |
C11H16ClN3O4S |
|---|---|
Poids moléculaire |
321.78 g/mol |
Nom IUPAC |
(3S)-1-(2-nitrophenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O4S.ClH/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16;/h1-2,5-6,9H,3-4,7-8,12H2;1H/t9-;/m0./s1 |
Clé InChI |
JZAQXJJAPSGZLC-FVGYRXGTSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


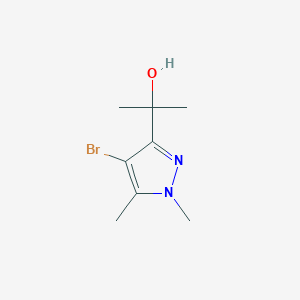
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)

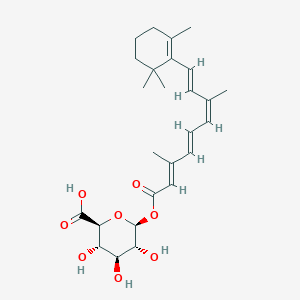
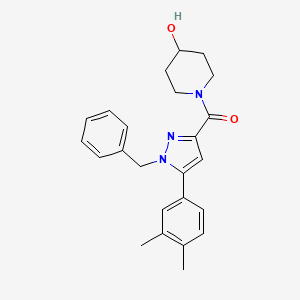
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
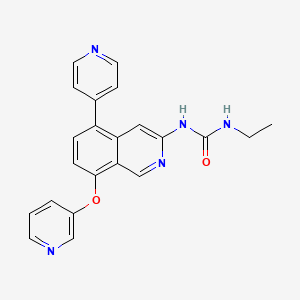
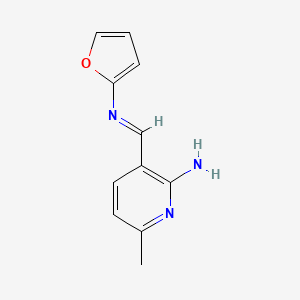
![2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)

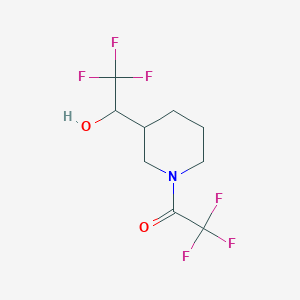
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)


